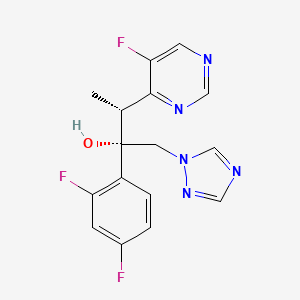![molecular formula C12H17Cl2NO B3024491 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1339861-52-7](/img/structure/B3024491.png)
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
説明
“[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” is a chemical compound with the CAS Number: 1158337-08-6 . Its IUPAC name is 2-(4-chloro-3-methylphenoxy)aniline hydrochloride . The molecular weight of this compound is 270.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.16 . Unfortunately, the specific physical and chemical properties of “[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride” are not available in the retrieved data.科学的研究の応用
Herbicidal Activity
The compound has been investigated for its herbicidal potential. Researchers synthesized herbicidal ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen-derived phenoxyethylammonium cation. These ionic liquids exhibited varying physicochemical properties based on the substitution patterns of the phenoxyethylammonium group and the length of the alkyl chain. Under greenhouse conditions, they were tested against cornflower (Centaurea cyanus L.), demonstrating herbicidal activity .
Antitumor Properties
A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), displayed pronounced antitumor activity. This finding highlights its potential as a physiologically active substance .
Biopolymer Solvent
Ionic liquids have been explored as solvents for biopolymers. In particular, they play a role in dissolving cellulose and extracting lignin from biomass. The transformation of lignin into aromatic compounds is an area of interest, and the appropriate choice of cations and anions in IL design significantly influences their suitability for these applications .
Catalysis
While not directly studied for this compound, ionic liquids in general have found applications in catalysis. Their unique properties, such as tunable polarity and solubility, make them attractive for various catalytic processes .
Electrochemical Processes
Ionic liquids have been investigated as electrolytes in electrochemical systems. Their low volatility, high ionic conductivity, and wide electrochemical window make them promising candidates for energy storage devices and electrochemical sensors .
Pharmaceutical Development
Considering the third generation of ILs, which extends to biological properties, there’s potential for converting pharmaceuticals into IL forms. This approach aims to improve bioavailability and enhance therapeutic effects. While specific studies on this compound are lacking, the broader field of pharmaceutical ILs is an exciting avenue for exploration .
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMAJTBBKNYYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



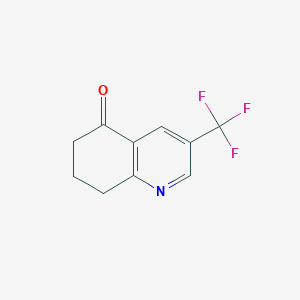

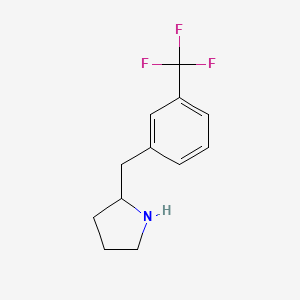
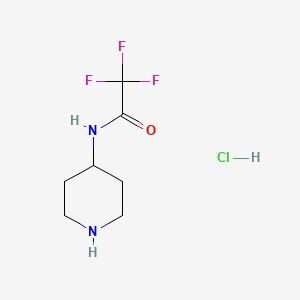
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)
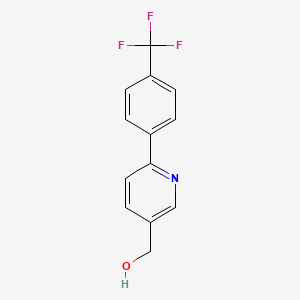
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B3024420.png)
![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole](/img/structure/B3024427.png)
![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)

